molecular formula C9H17NO B2431611 7-Ethyl-1-methylazepan-2-one CAS No. 649549-98-4

7-Ethyl-1-methylazepan-2-one

Cat. No.: B2431611
CAS No.: 649549-98-4
M. Wt: 155.241
InChI Key: XSKPOKGKRYRLBJ-UHFFFAOYSA-N
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Properties

IUPAC Name

7-ethyl-1-methylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-3-8-6-4-5-7-9(11)10(8)2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKPOKGKRYRLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCC(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-1-methylazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methylazepan-2-one with ethylating agents to introduce the ethyl group at the 7-position. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for research or industrial use.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-1-methylazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the lactam ring or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce various reduced forms of the lactam ring.

Scientific Research Applications

7-Ethyl-1-methylazepan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Ethyl-1-methylazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methylazepan-2-one: Lacks the ethyl group at the 7-position, which may affect its chemical and biological properties.

    7-Ethylazepan-2-one: Lacks the methyl group at the 1-position, leading to differences in reactivity and interactions.

    1-Methyl-7-oxoazepane: Another lactam with a different substitution pattern, affecting its overall properties.

Uniqueness

7-Ethyl-1-methylazepan-2-one is unique due to its specific substitution pattern, which can influence its reactivity, stability, and interactions with other molecules

Biological Activity

7-Ethyl-1-methylazepan-2-one is a compound that has garnered interest due to its potential biological activities. This article explores its biological mechanisms, interactions, and applications, supported by data tables and relevant research findings.

The molecular formula of this compound is C9H17NOC_9H_{17}NO with a molecular weight of 155.24 g/mol. The compound features a lactam structure, which is significant for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular Weight155.24 g/mol
InChI KeyXSKPOKGKRYRLBJ-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or an activator, influencing various biological pathways. The detailed mechanisms are still under investigation, but preliminary studies suggest that it may have implications in pharmacology and medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly in prostate cancer models where it may act as a PARP-1 inhibitor, disrupting cancer cell proliferation and survival pathways .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains.
  • Neuroactive Effects : Due to its structural similarities with other neuroactive compounds, there is interest in exploring its potential effects on the central nervous system.

Study 1: Antitumor Activity in Prostate Cancer

A study evaluated the effects of non-NAD-like PARP-1 inhibitors, including analogs of this compound, in prostate cancer cell lines (LNCaP, PC-3). The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through the inhibition of PARP-1-mediated transcriptional regulation .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects, suggesting its potential utility as an antimicrobial agent.

Synthesis and Industrial Applications

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 1-methylazepan-2-one with ethylating agents using sodium hydride as a base in solvents like dimethylformamide. This compound serves as a valuable building block in pharmaceutical chemistry and materials science.

Comparison with Related Compounds

This compound can be compared with structurally related compounds to highlight its unique properties:

CompoundKey Differences
1-Methylazepan-2-oneLacks the ethyl group at the 7-position
7-Ethylazepan-2-oneLacks the methyl group at the 1-position
1-Methyl-7-oxoazepaneDifferent substitution pattern affecting reactivity

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